![molecular formula C10H14ClN3 B1481588 7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole CAS No. 2092712-91-7](/img/structure/B1481588.png)
7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Imidazole and pyrazole derivatives are important classes of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They are often used as synthetic intermediates in the preparation of various biologically relevant chemicals .
Molecular Structure Analysis
Imidazole and pyrazole rings are five-membered aromatic rings with two nitrogen atoms. The positions of these nitrogen atoms and the nature of the substituents on the ring can greatly influence the properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving imidazole and pyrazole derivatives can be quite diverse, depending on the substituents present on the ring. For example, pyrazole reacted more slowly with ozone at pH 7 .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole and pyrazole derivatives can be influenced by the nature of the substituents on the ring. For example, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Scientific Research Applications
Heterocyclic Synthesis and Structural Characterization
- Research in the field of heterocyclic chemistry has led to the synthesis of various derivatives of imidazo[1,2-b]pyrazole, showcasing the compound's utility in creating new chemical entities with potential medicinal properties. For instance, studies have detailed the synthesis of pyrazolo[3,4-b]pyridines and imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines through reactions involving ω-bromoacetophenones and chloroacetonitrile, emphasizing the compound's role in generating new heterocyclic systems with diverse applications (Gad-Elkareem, Abdel-fattah, & Elneairy, 2007).
Crystal Structure Analysis
- Crystal structure analysis of related compounds, such as 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, has provided detailed insights into the molecular architecture and potential intermolecular interactions, which are crucial for understanding the compound's chemical behavior and designing derivatives with desired properties (Li et al., 2009).
Antioxidant Activity and Medicinal Applications
- The exploration of imidazo[1,2-b]pyrazole derivatives in medicinal chemistry, particularly in the search for novel compounds with antioxidant activity, highlights the potential therapeutic applications of these compounds. Computational studies on pyrazole and pyrazolone derivatives have indicated their efficacy as antioxidants, suggesting the possibility of developing new drugs based on these scaffolds (Orabi et al., 2017).
Mechanism of Action
Target of action
Imidazole and pyrazole derivatives are known to interact with a variety of biological targets. For instance, some pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2) which play a key role in inflammation .
Biochemical pathways
Imidazole and pyrazole derivatives can affect various biochemical pathways. For example, by inhibiting COX enzymes, they can reduce the production of prostaglandins, which are key mediators of inflammation .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a compound depend on its chemical structure. Generally, imidazole and pyrazole derivatives are well absorbed and can be metabolized by the liver. The specific adme properties of “7-(chloromethyl)-1-isobutyl-1h-imidazo[1,2-b]pyrazole” would need to be determined experimentally .
Result of action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits COX enzymes, it could potentially have anti-inflammatory effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(chloromethyl)-1-(2-methylpropyl)imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8(2)7-13-3-4-14-10(13)9(5-11)6-12-14/h3-4,6,8H,5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQBBBQYABXMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN2C1=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(chloromethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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